molecular formula C9H9N3O B2659366 1,2-Dimethylimidazo[4,5-c]pyridine-7-carbaldehyde CAS No. 1824301-73-6

1,2-Dimethylimidazo[4,5-c]pyridine-7-carbaldehyde

Cat. No. B2659366
CAS RN: 1824301-73-6
M. Wt: 175.191
InChI Key: JRXZKUPIPAZUEJ-UHFFFAOYSA-N
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Description

1,2-Dimethylimidazo[4,5-c]pyridine-7-carbaldehyde is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .


Synthesis Analysis

Imidazopyridine is synthesized from easily available chemicals and is desirable due to its tremendous use in various branches of chemistry . The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . An efficient procedure between imidazo[1,2-a]pyrimidine-2-carbaldehyde, malononitrile, enolizable C–H activated acidic compounds, and sodium carbonate is described for the synthesis of potential biologically active, novel imidazo[1,2-a]pyrimidine-based pyran analogs through one pot, multicomponent reactions at room temperature .


Molecular Structure Analysis

The molecular structure of 1,2-Dimethylimidazo[4,5-c]pyridine-7-carbaldehyde is represented by the InChI code: 1S/C8H6N2O/c11-6-7-1-3-10-4-2-9-8(10)5-7/h1-6H .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are functionalized through radical reactions . These reactions include transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Scientific Research Applications

Synthesis and Chemical Properties

  • Research has developed methods for synthesizing imidazo[4,5-b]pyridines from aminoimidazolecarbaldehydes, demonstrating the versatility of these compounds in forming heterocyclic derivatives, which are valuable in medicinal chemistry and material science (Perandones & Soto, 1997).
  • An expeditious procedure for synthesizing purines from aminoimidazolecarbaldehydes has been described, highlighting the importance of these compounds in creating biologically active purine derivatives (Perandones & Soto, 1997).

Biological Applications

  • A study on 1,3,4‐Oxadiazolecopper(II) Derivatives obtained from Thiosemicarbazone Complexes has revealed the potential of these derivatives in biological applications, demonstrating the versatility of related heterocyclic compounds in forming complexes with potential biological activities (Gómez-Saiz et al., 2003).

Pharmacological Applications

  • The advent of Imidazo[1,2-a]pyridine-3-carboxamides with potent multi- and extended drug-resistant antituberculosis activity showcases the therapeutic potential of these compounds against various tuberculosis strains, highlighting their role in developing new antimycobacterial agents (Moraski et al., 2011).

Material Science

  • The synthesis and some reactions of 2-acetylimidazo[4,5-b]pyridine and the antituberculotic activity of the obtained compounds illustrate the utility of these molecules not only in medicinal chemistry but also in materials science, where their properties can be harnessed for various applications (Bukowski et al., 1999).

properties

IUPAC Name

1,2-dimethylimidazo[4,5-c]pyridine-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-11-8-4-10-3-7(5-13)9(8)12(6)2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXZKUPIPAZUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C(=CN=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimethyl-1h-imidazo[4,5-c]pyridine-7-carbaldehyde

CAS RN

1824301-73-6
Record name 1,2-dimethyl-1H-imidazo[4,5-c]pyridine-7-carbaldehyde
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